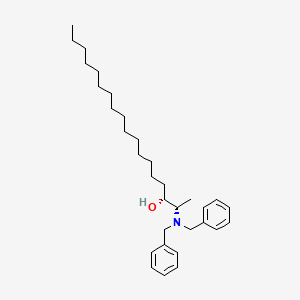
(2S,3R)-2-(dibenzylamino)octadecan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-(dibenzylamino)octadecan-3-ol is a chiral compound with a complex structure, featuring both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(dibenzylamino)octadecan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecanal and dibenzylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between octadecanal and dibenzylamine under controlled conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-(dibenzylamino)octadecan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-(dibenzylamino)octadecan-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-(dibenzylamino)octadecan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-2-(dibenzylamino)hexadecan-3-ol
- (2S,3R)-2-(dibenzylamino)dodecan-3-ol
- (2S,3R)-2-(dibenzylamino)octadecan-2-ol
Uniqueness
(2S,3R)-2-(dibenzylamino)octadecan-3-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
247067-43-2 |
|---|---|
Molekularformel |
C32H51NO |
Molekulargewicht |
465.8 g/mol |
IUPAC-Name |
(2S,3R)-2-(dibenzylamino)octadecan-3-ol |
InChI |
InChI=1S/C32H51NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-21-26-32(34)29(2)33(27-30-22-17-15-18-23-30)28-31-24-19-16-20-25-31/h15-20,22-25,29,32,34H,3-14,21,26-28H2,1-2H3/t29-,32+/m0/s1 |
InChI-Schlüssel |
AUGRPIHBMZBMKB-BHDXBOSCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


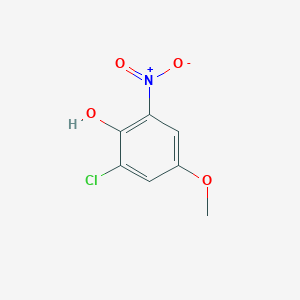
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
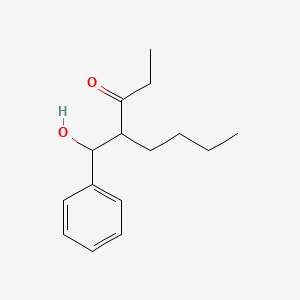


![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)

![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
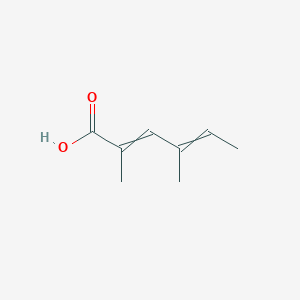
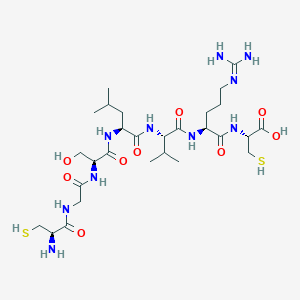
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
